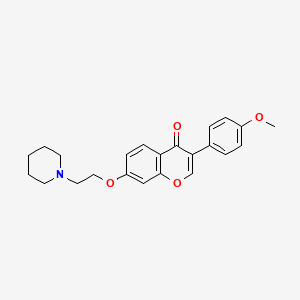

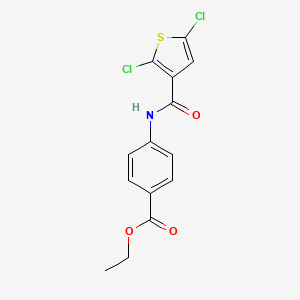

![molecular formula C16H21IN2O3 B2903921 tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate CAS No. 1294742-87-2](/img/structure/B2903921.png)

tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact with a wide range of macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It is known that the polar nitrogen atoms in the piperazine ring enhance favorable interactions with macromolecules .

Biochemical Pathways

Compounds containing piperazine rings are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the compound should be kept in a dark place, sealed in dry, at room temperature .

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate in lab experiments is its high yield during synthesis. This makes it a cost-effective option for researchers. However, this compound has some limitations, including its potential toxicity and limited solubility in water. These factors must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate. One potential area of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. In addition, further studies on the mechanism of action of this compound may provide insight into its potential therapeutic applications. Finally, the synthesis of this compound derivatives may lead to the discovery of new compounds with unique properties and potential applications.

Conclusion:

In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields of scientific research. Its synthesis method is efficient, and it has been found to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of disease.

Synthesis Methods

The synthesis of tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate involves a multi-step process that includes the reaction of tert-butyl 4-aminopiperazine-1-carboxylate with iodine and a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The yield of the reaction is typically high, making it an efficient method for the production of this compound.

Scientific Research Applications

Tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its antitumor, antibacterial, and antifungal properties. In addition, this compound has been found to have inhibitory effects on certain enzymes, making it a potential candidate for drug development.

properties

IUPAC Name |

tert-butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVNIFHBJQNQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

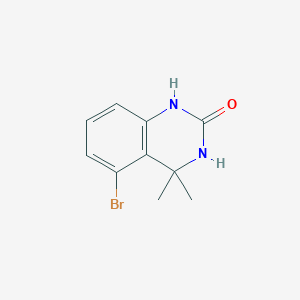

![6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2903838.png)

![Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2903841.png)

![(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2903843.png)

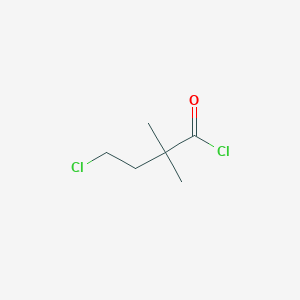

![2-[[2-(3,4-Dimethoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]butanoic acid](/img/structure/B2903848.png)

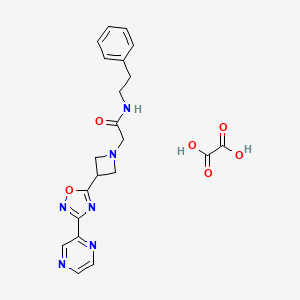

![2-(4-chlorophenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2903849.png)

![N-(4-acetylphenyl)-2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2903855.png)

![N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903859.png)